molecular formula C15H14N2O4 B2859211 2-methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide CAS No. 876872-19-4

2-methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide

Cat. No.: B2859211
CAS No.: 876872-19-4
M. Wt: 286.287
InChI Key: PYOQQQHLGZEUJU-UHFFFAOYSA-N
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Description

2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide (IUPAC name) is a nitro-substituted furan carboxamide derivative characterized by a 3-nitrophenyl group at the 5-position of the furan ring and a propenyl (allyl) substituent on the amide nitrogen.

Properties

IUPAC Name

2-methyl-5-(3-nitrophenyl)-N-prop-2-enylfuran-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O4/c1-3-7-16-15(18)13-9-14(21-10(13)2)11-5-4-6-12(8-11)17(19)20/h3-6,8-9H,1,7H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYOQQQHLGZEUJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])C(=O)NCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide typically involves multiple steps, starting with the formation of the furan ring. One common approach is the reaction of 2-methylfuran-3-carboxylic acid with 3-nitrophenylboronic acid under palladium-catalyzed cross-coupling conditions. The resulting intermediate is then reacted with prop-2-en-1-ylamine to form the final product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring reaction conditions and optimizing parameters can enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used to oxidize the furan ring.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can reduce the nitro group to an amino group.

  • Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Formation of anilines or amines.

  • Substitution: Formation of various substituted furan derivatives.

Scientific Research Applications

Overview

2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide is a compound of significant interest in various fields of scientific research due to its unique structural properties and potential biological activities. This compound belongs to the class of chalcones, which are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. It can scavenge free radicals, thereby protecting cells from oxidative stress, which is crucial in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties by inhibiting the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). This inhibition leads to a reduction in pro-inflammatory mediators, which can be beneficial in treating inflammatory conditions.

Anticancer Activity

Studies have shown that this compound exhibits anticancer effects against various cancer cell lines. It induces apoptosis and cell cycle arrest in cancer cells, suggesting its potential as a therapeutic agent in oncology. The mechanisms underlying its anticancer activity include:

  • Induction of Apoptosis : The compound promotes apoptosis in cancer cells by affecting mitochondrial pathways.
  • Cell Cycle Arrest : Treatment with the compound results in S-phase arrest in cancer cells, inhibiting their proliferation.

Summary of Biological Activities

Activity Mechanism Reference
AntioxidantScavenges free radicals
Anti-inflammatoryInhibits COX and LOX enzymes
AnticancerInduces apoptosis; causes cell cycle arrest

Case Study 1: Antioxidant Efficacy

A study evaluated the antioxidant capacity of this compound using DPPH radical scavenging assays. The results indicated a substantial ability to neutralize free radicals compared to standard antioxidants.

Case Study 2: Inhibition of Cancer Cell Growth

In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability across several cancer cell lines, including breast and liver cancer cells. The study highlighted the potential for development into a novel anticancer drug.

Mechanism of Action

The mechanism by which 2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide exerts its effects involves its interaction with molecular targets and pathways. The nitro group and the furan ring may play a role in binding to specific receptors or enzymes, leading to biological effects. Further research is needed to elucidate the exact molecular mechanisms involved.

Comparison with Similar Compounds

Key Observations :

  • N-Substituent Effects : The allyl group in the target compound may enhance reactivity or serve as a synthetic handle for further modifications, whereas bulkier substituents (e.g., 2-ethylphenyl) could influence solubility and steric interactions .
  • Analogs with trifluoromethyl (CF₃) or fluoro (F) groups exhibit varied electronic profiles, impacting polarity and metabolic stability .

Physicochemical Properties

Melting Points and Stability

  • Target Compound: No direct melting point (m.p.) data are provided, but structurally similar N-(4-fluorophenyl) and N-(2-ethylphenyl) analogs have m.p. ranges consistent with crystalline solids (decomposition observed in some cases) .
  • N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a) : M.p. 297°C, indicating high thermal stability due to strong intermolecular hydrogen bonding or crystalline packing .
  • Thiazolo[3,2-a]pyrimidin Derivative (3c) : M.p. 244.5–249.8°C (decomp.), suggesting nitro and sulfonic acid groups contribute to thermal instability .

Spectroscopic Data

  • IR Spectroscopy: Target Compound: Expected peaks for NO₂ (1533–1346 cm⁻¹), C=O (1678–1642 cm⁻¹), and NH (3430–3267 cm⁻¹) based on analogs . N-Cyclohexyl-5-nitrofuran-2-carboxamide (22a): NH/CH stretches (IR: 3231 cm⁻¹), NO₂ (1533, 1346 cm⁻¹), and C=O (1678 cm⁻¹) .
  • NMR :
    • 1H-NMR : Allyl protons in the target compound would resonate at δ ~4.5–5.5 (C=C-H), distinct from aromatic protons (δ ~7.0–8.3) .
    • 13C-NMR : Carbonyl (C=O) signals typically appear at δ ~160–170 ppm, while nitroaryl carbons resonate at δ ~120–150 ppm .

Biological Activity

2-Methyl-5-(3-nitrophenyl)-N-(prop-2-en-1-yl)furan-3-carboxamide, a compound with the CAS number 132434-55-0, is part of a class of chemical compounds known for their diverse biological activities. This article reviews the existing literature on the biological activity of this compound, focusing on its antibacterial and antifungal properties, as well as its potential therapeutic applications.

The molecular formula of this compound is C13H12N2O4C_{13}H_{12}N_2O_4, with a molecular weight of approximately 244.24 g/mol. The compound exhibits a density of 1.318 g/cm³ and a boiling point of 400.2ºC at 760 mmHg, indicating its stability at elevated temperatures .

Antibacterial Activity

Recent studies have demonstrated that compounds related to this compound exhibit significant antibacterial activity against various strains of bacteria.

Case Studies

  • Study on Antimicrobial Efficacy : A study evaluating the antimicrobial efficacy of nitrophenyl derivatives found that compounds with similar structures displayed moderate to good activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values ranged from 4.69 to 156.47 µM against various strains, including Staphylococcus aureus and Escherichia coli .
  • Comparative Analysis : Another investigation highlighted that derivatives containing nitrophenyl groups showed higher activity against Bacillus subtilis and Pseudomonas aeruginosa, with MIC values as low as 11 nM for certain derivatives . This suggests that the presence of the nitrophenyl moiety enhances antibacterial potency.

Table: Antibacterial Activity Summary

Bacterial StrainMIC (µM)
Bacillus subtilis4.69 - 22.9
Staphylococcus aureus5.64 - 77.38
Escherichia coli8.33 - 23.15
Pseudomonas aeruginosa13.40 - 137.43

Antifungal Activity

The antifungal properties of the compound have also been explored, revealing promising results against common fungal pathogens.

Research Findings

A review on monomeric alkaloids indicated that similar compounds demonstrated antifungal activity against Candida albicans, with MIC values ranging from 16.69 to 78.23 µM . These findings suggest that the structural components of the compound may contribute to its ability to inhibit fungal growth effectively.

The biological activity of this compound may be attributed to its ability to interfere with essential cellular processes in microorganisms, such as DNA synthesis and cell wall integrity, leading to cell death . The nitro group in particular is known to undergo reduction in anaerobic conditions, generating reactive species that can damage cellular components.

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